(Dibutylamino)acetonitrile

説明

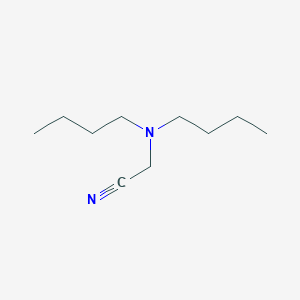

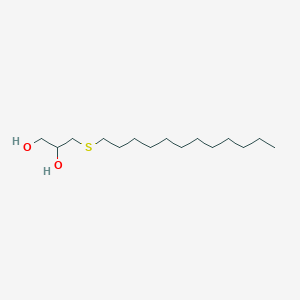

“(Dibutylamino)acetonitrile” is a chemical compound with the molecular formula C10H20N2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.162643 Da .

Molecular Structure Analysis

The molecular structure of “(Dibutylamino)acetonitrile” involves a complex microscopic structure in which most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis

Acetonitrile, a related compound, has been widely used in electrogenerated chemiluminescence (ECL)-based imaging analysis . ECL is a production of light by an excited luminophore species generated during an electrochemical reaction .科学的研究の応用

Electronic Properties and Acidochromicity

A study by Brombosz et al. (2009) delves into the electronic differences between dibutylamino/dibutylammonium and phenol/phenolate groups, showcasing how these compounds, including potentially (Dibutylamino)acetonitrile, interact in various solvents like acetonitrile. The research highlights the influence of hydrogen bonding on the electronic properties of phenolates compared to dialkylamines, which could inform the application of (Dibutylamino)acetonitrile in designing materials with specific electronic or optical properties (Brombosz, Zucchero, McGrier, & Bunz, 2009).

Electrochemical Applications

Buzzeo, Hardacre, and Compton (2006) investigated the electrochemical windows of acetonitrile solutions doped with various ionic liquids. This study provides insights into the stability and conductivity of (Dibutylamino)acetonitrile in electrochemical applications, suggesting its potential use in creating electrolyte systems with extended anodic windows and thermal robustness, which are critical for batteries and other electrochemical devices (Buzzeo, Hardacre, & Compton, 2006).

Chromatographic Solvent Replacement

Research by Brettschneider et al. (2010) focused on replacing acetonitrile with ethanol in reversed-phase chromatography, due to a global shortage of acetonitrile. This study's findings on solvent performance in chromatography could inform the use of (Dibutylamino)acetonitrile as a potential alternative or additive in chromatographic assays, given its chemical compatibility and potential for improving separation quality or reducing costs (Brettschneider, Jankowski, Günthner, Salem, Nierhaus, Schulz, Zidek, & Jankowski, 2010).

Enzymatic Reactions in Organic Media

A study without a specified author (2014) explores the use of acetonitrile as an ideal solvent for various organic reactions, including enzymatic catalysis. This suggests that (Dibutylamino)acetonitrile could serve as a solvent or co-solvent in similar reactions, potentially affecting enzyme specificity and selectivity in organic media. The research emphasizes the importance of developing molecular models for acetonitrile that can enhance computational studies of enzymatic reactions and other processes in acetonitrile-based solvents (Alvarez, Llerena Suster, & McCarthy, 2014).

Safety And Hazards

将来の方向性

Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

特性

IUPAC Name |

2-(dibutylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170999 | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dibutylamino)acetonitrile | |

CAS RN |

18071-38-0 | |

| Record name | 2-(Dibutylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dibutylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)